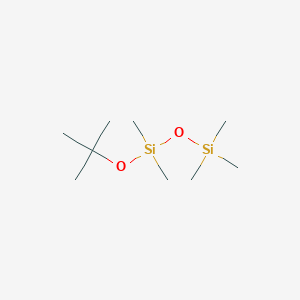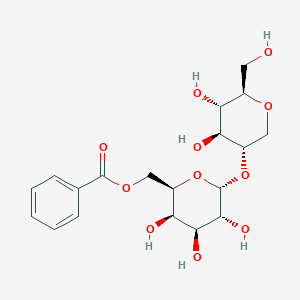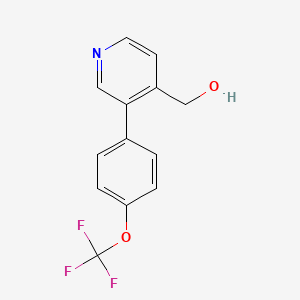![molecular formula C18H21ClN4O B14087071 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14087071.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that features both indole and pyrazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a chlorinated indole derivative, such as 5-chloroindole, which can be synthesized via Fischer indole synthesis.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone.
Coupling Reaction: The final step involves coupling the indole and pyrazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions can occur, particularly at the chloro group on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of corresponding indole and pyrazole oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
作用机制
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The indole and pyrazole rings can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to the presence of the chloro group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its bromo and fluoro analogs.
属性
分子式 |
C18H21ClN4O |
|---|---|
分子量 |
344.8 g/mol |
IUPAC 名称 |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C18H21ClN4O/c1-11-15(12(2)23-22-11)4-6-18(24)20-8-7-13-10-21-17-5-3-14(19)9-16(13)17/h3,5,9-10,21H,4,6-8H2,1-2H3,(H,20,24)(H,22,23) |
InChI 键 |
GJKUCBGCOKBRLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B14086992.png)
![1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14086994.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14086996.png)

![(16-Hydroxy-2,13-dioxo-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl) acetate](/img/structure/B14087001.png)
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-56-dihydro-[124]triazolo[34-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14087004.png)

![1-(3,4-Diethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087014.png)


![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087033.png)
